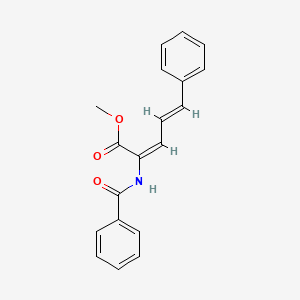
3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE typically involves the condensation of benzofuran derivatives with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents include:
Benzofuran: The starting material.
Aldehydes/Ketones: Such as 2-hydroxy-4,5-dimethylbenzaldehyde.
Catalysts: Acidic or basic catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:
High-pressure reactors: To increase reaction rates.
Purification techniques: Such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, etc.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Pharmacology: Studied for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound.
2-Hydroxybenzofuran: A hydroxylated derivative.
4,5-Dimethylbenzofuran: A methylated derivative.
Uniqueness
3-BENZOFURAN-2-YL-1-(2-HYDROXY-4,5-DIMETHYL-PHENYL)-PROPENONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives.
Propiedades
IUPAC Name |
(E)-3-(1-benzofuran-2-yl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-12-9-16(18(21)10-13(12)2)17(20)8-7-15-11-14-5-3-4-6-19(14)22-15/h3-11,21H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEKWRBWTNXNPR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(=O)C=CC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)C(=O)/C=C/C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-(1-propylcyclopropyl)acetamide](/img/structure/B5484913.png)

![1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5484935.png)
![3-(5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenol](/img/structure/B5484938.png)
![2,6-dihydroxy-N-[(3-isobutylisoxazol-5-yl)methyl]benzamide](/img/structure/B5484941.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5484955.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5484969.png)
![N-{[1-(3,5-dimethoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5484973.png)
![4-(4-fluorophenoxy)-1-[(2S)-piperidin-2-ylcarbonyl]piperidine-4-carboxylic acid](/img/structure/B5484999.png)
![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5485000.png)
![2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid](/img/structure/B5485007.png)
![2-CHLORO-N-[3-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]BENZAMIDE](/img/structure/B5485008.png)
![3-[2-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B5485013.png)
![5-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-methyl-1,3-thiazole](/img/structure/B5485026.png)
